molecular formula C33H50O8 B1668393 Cephalosporin P1 CAS No. 13258-72-5

Cephalosporin P1

Cat. No. B1668393
CAS RN: 13258-72-5
M. Wt: 574.7 g/mol
InChI Key: YJJWILCYIMMPAS-NSENTHHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalosporin P1 is a biochemical.

Scientific Research Applications

Antimicrobial Activity

Cephalosporin P1, an antibiotic structurally related to fusidic acid, has shown potent activity against various strains of Staphylococcus aureus, including methicillin-sensitive, methicillin-resistant, and vancomycin-intermediate varieties. It exhibits similar resistance development frequencies to fusidic acid and demonstrates cross-resistance with it. This is primarily due to mutations in fusA, the gene encoding elongation factor G, which is crucial in the translational apparatus of these bacteria (O’Neill et al., 2002).

Mechanistic Insights

The hydrolysis of cephalosporins by New Delhi metallo-β-lactamase (NDM-1) has been studied to provide insights into its mechanism. NDM-1 confers resistance to β-lactams, including cephalosporins, in bacterial pathogens. Crystal structures of NDM-1 with cephalosporins like cefuroxime and cephalexin revealed cephalosporoate intermediates, offering detailed information on the hydrolysis mechanism and pathways (Feng et al., 2014).

Biosynthesis Study

Cephalosporin P1 biosynthesis involves multifunctional enzymes. A study identified two separate gene clusters for its biosynthesis, one consisting of six conserved genes and another containing genes for a P450 enzyme, an acetyltransferase, and a dehydrogenase/reductase. These enzymes are crucial for the stereoselective dual oxidation and acetylation involved in cephalosporin P1 production (Cao et al., 2019).

Dissemination of Resistance Genes

Research on cephalosporin-resistant Escherichia coli strains suggests that third-generation cephalosporin resistance genes spread from animals to humans via specific plasmid lineages. Whole-genome sequencing (WGS) analysis indicated substantial heterogeneity between human and animal-associated isolates, pointing towards the plasmid-mediated dissemination of cephalosporin resistance genes (de Been et al., 2014).

properties

CAS RN

13258-72-5

Product Name

Cephalosporin P1

Molecular Formula

C33H50O8

Molecular Weight

574.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,6R,7R,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-3,7-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C33H50O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,18,22-25,27-29,36-37H,9,11-16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,23-,24+,25+,27-,28-,29+,31-,32+,33-/m1/s1

InChI Key

YJJWILCYIMMPAS-NSENTHHTSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2([C@H]1[C@H]([C@@H]([C@]3([C@H]2CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O

SMILES

CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O

Canonical SMILES

CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O

Appearance

Solid powder

Other CAS RN

28393-42-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acremonic acid;  Cephalosporin P;  Cephalosporin P1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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